Purpactin B

Description

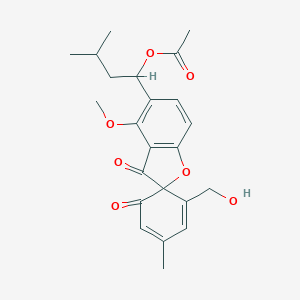

from Penicillium purpurogenum; structure given in J Antibiot (Tokyo) 1991; 44(2):144

Properties

CAS No. |

133806-60-7 |

|---|---|

Molecular Formula |

C23H26O7 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[1-[1'-(hydroxymethyl)-4-methoxy-3'-methyl-3,5'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,3-diene]-5-yl]-3-methylbutyl] acetate |

InChI |

InChI=1S/C23H26O7/c1-12(2)8-18(29-14(4)25)16-6-7-17-20(21(16)28-5)22(27)23(30-17)15(11-24)9-13(3)10-19(23)26/h6-7,9-10,12,18,24H,8,11H2,1-5H3 |

InChI Key |

CQBZGPJDYMTTCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2(C(=C1)CO)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C |

Synonyms |

5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro(benzofuran-2,1'-cyclohexa-3',5'-diene)-2',3(2H)-dione purpactin B |

Origin of Product |

United States |

Foundational & Exploratory

Purpactin B: A Technical Guide to Structure Elucidation and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation and comprehensive spectroscopic data of Purpactin B, a secondary metabolite isolated from Penicillium purpurogenum. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

This compound is a bioactive natural product that belongs to the spiro[benzofuran-2,1'-cyclohexane] class of compounds. It was first isolated from the soil fungus Penicillium purpurogenum FO-608 by a research group led by Ōmura and Tomoda. The purpactins, including this compound, have garnered scientific interest due to their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and atherosclerosis. This guide details the methodologies employed for its isolation and the spectroscopic analyses that were pivotal in determining its complex structure.

Isolation and Purification

The production and isolation of this compound were first described by Tomoda et al. The following protocol is a summary of their established method.

Fermentation

-

Producing Organism: Penicillium purpurogenum FO-608

-

Culture Medium: A suitable production medium is inoculated with a seed culture of the organism.

-

Incubation: The culture is incubated for a specified period under controlled temperature and aeration to allow for the production of secondary metabolites, including this compound.

Extraction and Purification

-

Solvent Extraction: The fermentation broth is harvested and subjected to solvent extraction, typically with an organic solvent such as ethyl acetate, to isolate the crude mixture of secondary metabolites.

-

Silica Gel Column Chromatography: The crude extract is then fractionated using silica gel column chromatography with a gradient of organic solvents to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques. The logical workflow for this process is outlined in the diagram below.

An In-depth Technical Guide on the Biological Activity of Purpactin B on Cholesterol Esterification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Purpactin B is a fungal metabolite isolated from Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage or transport. The inhibition of ACAT is a therapeutic target for managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a specific focus on its inhibitory effect on cholesterol esterification. It includes quantitative data on its activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and ACAT

This compound belongs to a class of compounds known as purpactins, which also includes Purpactin A and C. These compounds were discovered as novel inhibitors of ACAT. The structure of this compound has been elucidated as 5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione[1].

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme located in the endoplasmic reticulum[2]. It facilitates the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA[3]. There are two known isoforms of this enzyme, ACAT1 and ACAT2 (also referred to as SOAT1 and SOAT2). ACAT1 is ubiquitously expressed and is primarily involved in storing cholesterol within cells to prevent cytotoxicity from excess free cholesterol. ACAT2 is mainly found in the intestines and liver and is involved in the assembly and secretion of lipoproteins[4]. By inhibiting ACAT, compounds like this compound can modulate cellular cholesterol levels, which has significant implications for diseases associated with cholesterol accumulation.

Quantitative Data on the Biological Activity of this compound

The inhibitory activity of purpactins on ACAT has been quantified using in vitro enzyme assays. The available data provides a potent starting point for understanding the efficacy of this class of compounds.

| Compound Class | Target Enzyme | Assay System | Inhibitory Concentration (IC50) | Reference |

| Purpactins (A, B, and C) | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat liver microsomes | 121 - 126 µM | [5][6] |

Note: A specific IC50 value for this compound has not been individually reported in the reviewed literature; the provided range represents the activity of the mixture of Purpactins A, B, and C.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound on cholesterol esterification.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is a representative method for determining the IC50 value of a compound for ACAT inhibition, based on common laboratory practices.

Objective: To quantify the inhibitory effect of this compound on ACAT activity in a rat liver microsomal preparation.

Materials:

-

Rat liver microsomes

-

[1-14C]Oleoyl-CoA

-

Cholesterol

-

Bovine serum albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation fluid and counter

-

Organic solvents (e.g., chloroform, methanol, hexane, diethyl ether, acetic acid)

Procedure:

-

Preparation of Microsomes: Isolate microsomes from fresh rat liver by differential centrifugation. Homogenize the liver in a suitable buffer and centrifuge to remove cell debris and mitochondria. The supernatant is then ultracentrifuged to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

Assay Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Rat liver microsomes (e.g., 100 µg of protein)

-

Potassium phosphate buffer (to final volume)

-

BSA (to stabilize the enzyme)

-

Cholesterol (as substrate, often delivered in a detergent solution)

-

Varying concentrations of this compound (or vehicle control)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]Oleoyl-CoA to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the formation of radiolabeled cholesteryl oleate occurs.

-

Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Lipid Extraction: Vortex the mixture to extract the lipids into the chloroform phase. Centrifuge to separate the phases and collect the lower organic phase.

-

Analysis by TLC: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (e.g., 80:20:1 v/v/v) to separate the cholesteryl esters from other lipids.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cholesterol Esterification Assay in Cultured Cells

This protocol describes a general method to assess the effect of a compound on cholesterol esterification within a cellular context.

Objective: To determine the effect of this compound on cholesterol ester formation in a cell-based assay.

Materials:

-

Cultured cells (e.g., J774 macrophages)

-

Cell culture medium and supplements

-

[3H]Oleic acid complexed to BSA

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane, isopropanol)

-

TLC plates and developing solvents

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Treatment with Inhibitor: Treat the cells with various concentrations of this compound (or vehicle control) in fresh culture medium for a specified period (e.g., 1-24 hours).

-

Labeling with [3H]Oleic Acid: Add [3H]oleic acid complexed to BSA to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into cellular lipids, including cholesteryl esters.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

-

TLC Separation and Quantification: Separate the extracted lipids by TLC as described in the in vitro assay protocol to isolate the cholesteryl ester fraction. Quantify the amount of radiolabeled cholesteryl ester by scintillation counting.

-

Data Analysis: Normalize the radioactivity in the cholesteryl ester fraction to the total cellular protein content or cell number. Calculate the percentage of inhibition of cholesterol esterification at each concentration of this compound relative to the control and determine the EC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biological activity of this compound.

Caption: Signaling pathway of ACAT inhibition by this compound.

Caption: Experimental workflow for the in vitro ACAT inhibition assay.

Conclusion

This compound demonstrates clear inhibitory activity against acyl-CoA:cholesterol acyltransferase, a key enzyme in cholesterol metabolism. With an IC50 in the micromolar range for the purpactin class, it represents a valuable tool for researchers studying cholesterol esterification and a potential lead scaffold for the development of novel therapeutics for hypercholesterolemia and related cardiovascular diseases. The experimental protocols and pathways detailed in this guide provide a robust framework for scientists and drug development professionals to further investigate the biological activities and therapeutic potential of this compound and related compounds. Further studies to delineate the specific IC50 of this compound and to explore its in vivo efficacy and safety are warranted.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Purpactins A, B, and C: A Technical Review of a Novel Class of ACAT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactins A, B, and C are a group of naturally occurring compounds isolated from the fungus Penicillium purpurogenum.[1] These molecules have garnered significant interest within the scientific community due to their inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] This technical guide provides a comprehensive review of the discovery, chemical properties, biological activity, and experimental methodologies related to Purpactins A, B, and C, with a focus on their potential as therapeutic agents.

Discovery and Isolation

Purpactins A, B, and C were first discovered and isolated from the fermentation broth of Penicillium purpurogenum FO-608, a soil isolate.[1] The isolation process involved a multi-step purification strategy to separate these active compounds from the complex fungal culture.

Experimental Protocols

Due to the unavailability of the full-text of the original discovery papers, a generalized experimental protocol for the isolation of Purpactins is provided below, based on the abstract information and standard mycological and chromatographic techniques.

1. Fungal Fermentation:

-

Penicillium purpurogenum FO-608 is cultured in a suitable liquid fermentation medium to encourage the production of secondary metabolites, including Purpactins.

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the target compounds.

2. Extraction:

-

The fermentation broth, containing the fungal mycelium and the culture filtrate, is harvested.

-

The broth is subjected to solvent extraction, typically using a water-immiscible organic solvent such as ethyl acetate. The Purpactins, being organic molecules, will partition into the organic phase.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is fractionated using silica gel column chromatography. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different components of the extract. Fractions are collected and monitored for the presence of the active compounds using techniques like thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing ACAT inhibitory activity are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution. This final purification step yields the pure Purpactins A, B, and C.

Chemical Structure and Properties

The chemical structures of Purpactins A, B, and C were elucidated using spectroscopic analyses.[2]

-

Purpactin A: 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H, 7H-dibenzo[b,g]-1,5-dioxocin-5-one.[2]

-

Purpactin B: 5-1''-acetoxy-6'-hydroxymethyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[2]

-

Purpactin C: 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[2]

Biosynthetically, this compound is an intermediate in the formation of Purpactin A.

Quantitative Data Summary

The following table summarizes the key quantitative data for Purpactins A, B, and C.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ACAT Inhibition IC50 (µM) |

| Purpactin A | C₂₃H₂₆O₇ | 414.45 | 121 - 126[1] |

| This compound | C₂₃H₂₄O₈ | 428.43 | 121 - 126[1] |

| Purpactin C | C₂₃H₂₂O₈ | 426.42 | 121 - 126[1] |

Biological Activity: Inhibition of ACAT

The primary biological activity of Purpactins A, B, and C is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, Purpactins can modulate cellular cholesterol homeostasis.

Experimental Protocols

A generalized protocol for the ACAT inhibition assay using rat liver microsomes is outlined below, based on the available literature.

1. Preparation of Rat Liver Microsomes:

-

Livers are excised from rats and homogenized in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.

-

The protein concentration of the microsomal preparation is determined using a standard method like the Lowry assay.

2. ACAT Inhibition Assay:

-

The assay is typically performed in a reaction mixture containing the rat liver microsomes, a source of cholesterol (e.g., cholesterol in a detergent solution), and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

-

The Purpactin compounds (dissolved in a suitable solvent like DMSO) are added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the radiolabeled acyl-CoA and incubated at 37°C for a specific time.

-

The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol) to extract the lipids.

-

The cholesteryl esters are separated from the other lipids using thin-layer chromatography (TLC).

-

The amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACAT activity, is then calculated.

Signaling Pathway and Logical Relationships

The inhibition of ACAT by Purpactins has significant implications for cellular cholesterol metabolism and downstream signaling pathways.

ACAT Inhibition and Cholesterol Homeostasis

The following diagram illustrates the central role of ACAT in cholesterol esterification and the consequences of its inhibition by Purpactins.

Caption: Inhibition of ACAT by Purpactins blocks the conversion of free cholesterol to cholesteryl esters for storage.

Experimental Workflow for Purpactin Discovery and Characterization

This diagram outlines the logical workflow from the initial screening to the final characterization of Purpactins.

Caption: Workflow for the discovery and characterization of Purpactins.

Logical Relationship: Downstream Effects of ACAT Inhibition

Inhibition of ACAT leads to an increase in intracellular free cholesterol, which can trigger a cellular response to reduce cholesterol levels, in part through the Liver X Receptor (LXR) signaling pathway.

Caption: Potential downstream effects of ACAT inhibition by Purpactins.

Conclusion

Purpactins A, B, and C represent a novel class of ACAT inhibitors with potential applications in the development of therapeutics for conditions associated with dysregulated cholesterol metabolism, such as atherosclerosis. Their unique chemical structures and defined biological activity make them valuable tools for studying the role of ACAT in cellular processes. Further research, including the determination of their specific IC50 values and detailed in vivo studies, is warranted to fully elucidate their therapeutic potential. This technical guide provides a foundational understanding of these promising natural products for researchers and professionals in the field of drug discovery and development.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Purpactin B Activity using a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin B is a natural product known to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in lipid droplets.[1][2][3] The inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[4][5] This document provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on ACAT.

The assay described here utilizes a fluorescent cholesterol analog, NBD-cholesterol, to visualize and quantify the formation of cholesteryl esters within cultured cells. In the presence of active ACAT, NBD-cholesterol is esterified and stored in lipid droplets, leading to a significant increase in fluorescence intensity within these organelles.[6][7][8] this compound, as an ACAT inhibitor, is expected to reduce the accumulation of NBD-cholesteryl esters in lipid droplets, resulting in a dose-dependent decrease in fluorescence.

Signaling Pathway: Cholesterol Esterification

The diagram below illustrates the cellular pathway of cholesterol esterification mediated by the ACAT enzyme. Free cholesterol is converted into cholesteryl esters, which are then stored in lipid droplets. This compound inhibits the ACAT-mediated conversion.

Caption: Cholesterol esterification pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps of the cell-based assay for measuring this compound activity.

Caption: Experimental workflow for the NBD-cholesterol-based ACAT inhibition assay.

Experimental Protocols

Cell Culture and Seeding

This protocol is optimized for J774 macrophages, a cell line known to express ACAT.[1][9]

-

Cell Culture: Culture J774 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the J774 cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Adherence: Allow the cells to adhere and grow for 24 hours before treatment.

NBD-Cholesterol Assay for ACAT Inhibition

-

Preparation of Compounds:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Prepare a stock solution of NBD-cholesterol in ethanol. Dilute in culture medium to a final working concentration of 1 µg/mL.

-

-

Treatment:

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

-

Assay Initiation:

-

Add 10 µL of the NBD-cholesterol working solution to each well.

-

Incubate the plate for 4-6 hours at 37°C to allow for the uptake and esterification of NBD-cholesterol.

-

-

Cell Fixing and Staining:

-

Remove the medium containing the compounds and NBD-cholesterol.

-

Gently wash the cells twice with 200 µL of phosphate-buffered saline (PBS).

-

Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) For nuclear counterstaining, add a solution of Hoechst 33342 in PBS and incubate for 10 minutes. Wash twice with PBS.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (approximately 485 nm and 535 nm, respectively).

-

Alternatively, visualize and quantify the fluorescence of lipid droplets using a fluorescence microscope.

-

Data Presentation

The inhibitory activity of this compound is determined by the reduction in NBD-cholesterol fluorescence. The data should be presented as the percentage of inhibition relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition, should be calculated.

Table 1: Raw Fluorescence Data and Calculation of Percent Inhibition

| This compound (µM) | Average Fluorescence (RFU) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 15000 | 850 | 0 |

| 0.1 | 14500 | 700 | 3.3 |

| 1 | 12000 | 650 | 20.0 |

| 10 | 7500 | 400 | 50.0 |

| 50 | 3000 | 250 | 80.0 |

| 100 | 2500 | 200 | 83.3 |

% Inhibition Calculation:

% Inhibition = (1 - (FluorescenceSample / FluorescenceVehicle)) * 100

Table 2: IC50 Values for ACAT Inhibitors

| Compound | IC50 (µM) |

| This compound | [Calculated Value] |

| Positive Control (e.g., Avasimibe) | [Reference Value] |

Troubleshooting

-

High background fluorescence: Ensure thorough washing of cells to remove excess NBD-cholesterol.

-

Low fluorescence signal: Optimize cell seeding density and incubation times. Check the viability of the cells.

-

High variability between wells: Ensure accurate and consistent pipetting. Check for uniform cell seeding.

-

Cell toxicity: Assess cell viability at high concentrations of this compound using a standard cytotoxicity assay (e.g., MTT or LDH assay). If toxicity is observed, adjust the concentration range.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. III. Chemical modification of purpactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Cholesterol Metabolism In Vitro with Purpactin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin B is a fungal metabolite isolated from Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound provides a valuable tool for researchers studying cholesterol metabolism, particularly in the context of atherosclerosis, hyperlipidemia, and other cholesterol-related disorders. These application notes provide detailed protocols for utilizing this compound in in vitro settings to investigate its effects on cholesterol esterification and to explore its potential impact on the master regulator of cholesterol homeostasis, the sterol regulatory element-binding protein (SREBP) pathway.

Mechanism of Action

This compound exerts its biological activity primarily through the inhibition of ACAT.[1][2][3] ACAT is located in the endoplasmic reticulum (ER) and plays a key role in maintaining cellular cholesterol homeostasis by preventing the accumulation of excess free cholesterol, which can be toxic to cells. By blocking the conversion of free cholesterol to cholesteryl esters, this compound can lead to an increase in the intracellular pool of free cholesterol. This alteration in cholesterol balance can have downstream effects on various cellular processes, including the SREBP signaling pathway.

The SREBP pathway is a central regulatory cascade that controls the transcription of genes involved in cholesterol and fatty acid biosynthesis and uptake.[4] When cellular sterol levels are low, SREBP precursors are processed and the mature form translocates to the nucleus to activate target gene expression. Conversely, high levels of intracellular sterols suppress SREBP processing. By increasing free cholesterol levels, ACAT inhibitors like this compound could potentially suppress the SREBP pathway, leading to a reduction in cholesterol synthesis and uptake.

Data Presentation

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell/System | Reference |

| ACAT Inhibition IC50 | 121-126 µM | Rat Liver Microsomes | [5] |

| Inhibition of Cholesterol Ester Formation | Demonstrated | J774 Macrophages | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflows.

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This protocol is designed to determine the direct inhibitory effect of this compound on ACAT enzyme activity in a cell-free system.

Materials:

-

Rat liver microsomes (prepared or commercially available)

-

This compound (dissolved in DMSO)

-

[1-14C]Oleoyl-CoA (specific activity ~50 mCi/mmol)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Cholesterol

-

Phosphatidylcholine

-

Sodium taurocholate

-

Tris-HCl buffer (50 mM, pH 7.8) containing 1 M KCl and 2.5% CHAPS

-

Chloroform/methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Substrate Micelles:

-

Prepare mixed micelles containing cholesterol, phosphatidylcholine, and sodium taurocholate as previously described.[2]

-

Briefly, mix cholesterol and phosphatidylcholine in chloroform, evaporate the solvent under nitrogen, and then resuspend in buffer containing sodium taurocholate by sonication.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 20 µL of rat liver microsomes (protein concentration ~1 mg/mL) to 150 µL of potassium phosphate buffer.

-

Add 10 µL of this compound at various concentrations (e.g., 10-500 µM) or DMSO as a vehicle control. Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of [14C]oleoyl-CoA (e.g., 10 nmol, complexed with BSA) to the reaction mixture.[2]

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

-

Lipid Extraction:

-

Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).

-

Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Analysis:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).

-

Spot the samples onto a TLC plate alongside a cholesteryl oleate standard.

-

Develop the TLC plate in a chamber containing hexane/diethyl ether/acetic acid (80:20:1).

-

Visualize the cholesteryl oleate band (e.g., using iodine vapor).

-

Scrape the silica gel corresponding to the cholesteryl oleate band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Protocol 2: Cellular Cholesterol Esterification Assay in J774 Macrophages

This protocol measures the effect of this compound on the formation of cholesteryl esters in a cellular context.

Materials:

-

J774A.1 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

[1-14C]Oleic acid (specific activity ~50 mCi/mmol)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Chloroform/methanol (2:1, v/v)

-

TLC plates and solvent system as in Protocol 1

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture:

-

Culture J774 macrophages in DMEM supplemented with 10% FBS in 12-well plates until they reach 80-90% confluency.

-

-

Treatment:

-

Wash the cells twice with serum-free DMEM.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 50-200 µM) or DMSO (vehicle control) in serum-free DMEM for 1 hour at 37°C.

-

-

Labeling:

-

Prepare a [14C]oleic acid-BSA complex by incubating [14C]oleic acid with fatty acid-free BSA in serum-free DMEM.

-

Add the [14C]oleic acid-BSA complex to each well to a final concentration of 0.2 mM oleic acid.

-

Incubate for 4 hours at 37°C.[6]

-

-

Lipid Extraction:

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of lysis buffer to each well and scraping the cells.

-

Transfer the cell lysate to a glass tube and add 1.5 mL of chloroform/methanol (2:1).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Analysis:

-

Follow steps 4 and 5 from Protocol 1 for TLC separation and quantification of radioactivity in the cholesteryl ester fraction.

-

-

Data Analysis:

-

Normalize the radioactivity of the cholesteryl ester fraction to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration relative to the control.

-

Protocol 3: Investigating the Effect of this compound on the SREBP Pathway

This protocol outlines the steps to assess whether this compound, through its inhibition of ACAT, affects the SREBP-2 signaling pathway.

Materials:

-

HepG2 or other suitable cell line

-

DMEM with 10% FBS

-

Lipoprotein-deficient serum (LPDS)

-

This compound (dissolved in DMSO)

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-SREBP-2 (recognizing both precursor and mature forms), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in DMEM with 10% FBS.

-

To induce SREBP processing, switch the cells to DMEM with 10% LPDS for 24 hours.

-

Treat the cells with this compound (e.g., 100-200 µM) or DMSO for 16-24 hours. A positive control for SREBP suppression, such as 25-hydroxycholesterol, can be included.

-

-

Western Blot for SREBP-2 Processing:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE and Western blotting with 20-30 µg of protein from each fraction.

-

Probe the membranes with antibodies against SREBP-2, Lamin B1, and GAPDH.

-

The precursor form of SREBP-2 will be in the cytoplasmic/membrane fraction, while the mature, active form will be in the nuclear fraction.[7]

-

-

RT-qPCR for SREBP Target Gene Expression:

-

Harvest cells treated as in step 1.

-

Isolate total RNA using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using primers for HMG-CoA Reductase (HMGCR), the LDL Receptor (LDLR), and a housekeeping gene.[8][9]

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

-

Data Analysis:

-

For Western blots, compare the band intensities of the mature SREBP-2 in the nuclear fraction of this compound-treated cells to the control.

-

For RT-qPCR, calculate the fold change in HMGCR and LDLR mRNA levels in this compound-treated cells relative to the control.

-

Conclusion

This compound serves as a specific inhibitor of ACAT, making it a valuable research tool for dissecting the complexities of cholesterol metabolism. The provided protocols offer a framework for investigating its direct enzymatic inhibition, its effects on cellular cholesterol esterification, and its potential downstream consequences on the SREBP signaling pathway. These studies can contribute to a deeper understanding of cholesterol homeostasis and may aid in the development of novel therapeutic strategies for cholesterol-related diseases.

References

- 1. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection | eLife [elifesciences.org]

- 2. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]

- 5. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of fatty acid supplementation on cholesterol and retinol esterification in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An actionable sterol-regulated feedback loop modulates statin sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic targets of hypercholesterolemia: HMGCR and LDLR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of LDL receptor gene in transgenic SREBP-1a mice unmasks hyperlipidemia resulting from production of lipid-rich VLDL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of Novel Compounds in Rat Liver Microsomes

Introduction

These application notes provide a comprehensive overview and generalized protocols for the investigation of novel compounds, such as the putative natural product Purpactin B, in rat liver microsomes. While specific experimental data on this compound is not currently available in the public scientific literature, this document offers a detailed framework for researchers, scientists, and drug development professionals to design and execute experiments to characterize the metabolic stability and potential enzyme interactions of new chemical entities. The protocols and data presentation formats are based on established methodologies for in vitro drug metabolism studies.

Data Presentation: Characterization of Metabolic Stability and Enzyme Inhibition

Quantitative data from in vitro studies with novel compounds in rat liver microsomes are crucial for understanding their pharmacokinetic properties. The following tables provide a standardized format for presenting such data.

Table 1: Metabolic Stability of a Novel Compound in Rat Liver Microsomes

| Compound | Concentration (µM) | Incubation Time (min) | % Remaining (at T=60 min) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound (Hypothetical) | 1 | 0, 5, 15, 30, 60 | 35 | 25.5 | 27.2 |

| Control Compound A | 1 | 0, 5, 15, 30, 60 | 85 | >60 | <11.5 |

| Control Compound B | 1 | 0, 5, 15, 30, 60 | 15 | 10.2 | 68.0 |

Table 2: Inhibition of Cytochrome P450 Isoforms by a Novel Compound in Rat Liver Microsomes

| CYP Isoform | Probe Substrate | This compound IC₅₀ (µM) (Hypothetical) | Positive Control Inhibitor | Positive Control IC₅₀ (µM) |

| CYP1A2 | Phenacetin | > 50 | α-Naphthoflavone | 0.1 |

| CYP2C9 | Diclofenac | 22.5 | Sulfaphenazole | 0.5 |

| CYP2D6 | Dextromethorphan | 8.7 | Quinidine | 0.05 |

| CYP3A4 | Midazolam | 15.2 | Ketoconazole | 0.02 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the metabolic stability and enzyme inhibition potential of a novel compound using rat liver microsomes.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of the microsomal fraction from rat liver, which is enriched in drug-metabolizing enzymes.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

-

Bradford assay reagents for protein concentration determination

Procedure:

-

Euthanize rats according to approved animal welfare protocols.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the minced liver using a Dounce homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and transfer it to ultracentrifuge tubes.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in homogenization buffer.

-

Determine the protein concentration of the microsomal suspension using the Bradford assay.

-

Aliquot the microsomes and store them at -80°C until use.

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes.

Materials:

-

Rat liver microsomes (e.g., 0.5 mg/mL final protein concentration)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%)

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm the incubation buffer and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the incubation buffer, rat liver microsomes, and the test compound.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the percentage of the compound remaining at each time point relative to the zero-time point.

-

Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Cytochrome P450 Inhibition Assay

This assay assesses the potential of a compound to inhibit specific cytochrome P450 (CYP) enzymes.

Materials:

-

Rat liver microsomes

-

NADPH regenerating system

-

Specific CYP probe substrates (see Table 2)

-

Test compound (this compound) at various concentrations

-

Positive control inhibitors (see Table 2)

-

Incubation buffer

-

Quenching solution

-

LC-MS/MS system for analysis of probe substrate metabolites

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control inhibitor.

-

In separate wells of a 96-well plate, combine the incubation buffer, rat liver microsomes, a specific CYP probe substrate, and either the test compound, positive control inhibitor, or vehicle control.

-

Pre-incubate the plate for 5 minutes at 37°C.

-

Initiate the reactions by adding the NADPH regenerating system.

-

Incubate for a predetermined time at 37°C (within the linear range of metabolite formation for each probe substrate).

-

Terminate the reactions by adding the quenching solution.

-

Process the samples (vortex, centrifuge) and analyze the formation of the specific metabolite by LC-MS/MS.

-

Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Caption: Workflow for determining the metabolic stability of a novel compound.

Caption: A hypothetical metabolic pathway for a novel compound in the liver.

Application Notes and Protocols for the Formulation of Purpactin B for in vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Purpactin B is a fungal polyketide that has garnered interest for its biological activities, notably as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cellular cholesterol metabolism, and its inhibition is a therapeutic target for conditions such as atherosclerosis, cancer, and neurodegenerative diseases.[1][2][3][4] Like many natural products, this compound is hydrophobic, presenting a significant challenge for its formulation for in vivo animal studies where aqueous compatibility is often required. This document provides detailed application notes and protocols to guide researchers in the successful formulation of this compound for preclinical animal research.

Physicochemical Properties of this compound and Formulation Considerations

Table 1: Physicochemical Properties and Formulation Considerations for this compound

| Property | Value/Consideration | Implication for Formulation |

| Molecular Formula | C29H31NO12 | A relatively large and complex molecule. |

| Molecular Weight | 585.16 g/mol [5] | High molecular weight can sometimes limit passive diffusion across biological membranes. |

| Solubility | Expected to be low in aqueous solutions. | The primary challenge to overcome. Requires solubilizing agents or advanced formulation strategies. |

| Stability | Stability in different pH and temperatures should be determined.[5] | The chosen formulation must not degrade the compound. Preliminary stability studies are recommended. |

| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | The choice of route will dictate the acceptable excipients and final formulation characteristics (e.g., sterility for i.v.). |

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To identify a suitable solvent or solvent system for this compound for subsequent formulation development.

Materials:

-

This compound

-

A selection of solvents and co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol, Cremophor EL, Solutol HS 15)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Normal saline (0.9% NaCl)

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of this compound in a strong organic solvent like DMSO at a high concentration (e.g., 10-20 mg/mL).

-

In separate microcentrifuge tubes, add a small, fixed amount of the this compound stock solution.

-

Add increasing volumes of the test vehicle (e.g., PBS, saline, or a co-solvent mixture) to each tube to achieve a range of final concentrations.

-

Vortex the tubes vigorously for 2 minutes.

-

Incubate the tubes at room temperature for 1-2 hours to allow them to equilibrate.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

-

Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (HPLC or spectrophotometry).

-

The highest concentration at which no precipitate is observed after centrifugation is the approximate solubility in that vehicle.

Table 2: Example Solubility Screening Data for this compound

| Vehicle | Maximum Solubility (µg/mL) | Observations |

| Water | < 1 | Insoluble |

| PBS, pH 7.4 | < 1 | Insoluble |

| 100% DMSO | > 20,000 | Freely soluble |

| 10% DMSO in Saline | 50 | Precipitates at higher concentrations |

| 10% Cremophor EL in Saline | 200 | Forms a clear micellar solution |

| 20% PEG 400 in Saline | 150 | Soluble |

Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal (i.p.) Injection

Objective: To prepare a simple, injectable solution of this compound using a co-solvent system. This is a common approach for early-stage in vivo studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG 400

-

Normal saline (0.9% NaCl), sterile

-

Sterile vials and syringes

Procedure:

-

Weighing: Accurately weigh the required amount of this compound.

-

Initial Solubilization: Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a 1 mg/mL final solution, you might dissolve 10 mg of this compound in 1 mL of DMSO.

-

Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 1 part DMSO to 4 parts PEG 400. For the example above, add 4 mL of PEG 400.

-

Dilution with Saline: Slowly add sterile normal saline to the desired final volume while vortexing. For the example, add 5 mL of saline to reach a final volume of 10 mL. The final vehicle composition would be 10% DMSO, 40% PEG 400, and 50% saline.

-

Final Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, the formulation is not suitable and the ratios of the components need to be adjusted.

-

Sterilization: If required, the final formulation can be sterile-filtered through a 0.22 µm filter, provided the viscosity is not too high.

Important Considerations:

-

The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid toxicity in animals.

-

Always prepare a vehicle-only control group in your animal studies to account for any effects of the formulation itself.

Visualization of Workflow and Mechanism

To aid in the conceptualization of the experimental process and the biological context of this compound, the following diagrams have been generated.

Caption: Experimental workflow for this compound from formulation to in vivo analysis.

Caption: Simplified signaling pathway showing this compound's inhibition of ACAT1.

These protocols and guidelines provide a starting point for the formulation of this compound for in vivo animal studies. Researchers should optimize these protocols based on their specific experimental needs and the observed properties of the compound. Careful consideration of the route of administration, dose, and potential vehicle toxicity is essential for obtaining reliable and reproducible results.

References

- 1. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Profiling, Bioactivity Evaluation and the Discovery of a Novel Biopigment Produced by Penicillium purpurogenum CBS 113139 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Research of Purpactin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactins are a group of fungal metabolites that have garnered interest for their biological activities. Notably, Purpactin A has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification.[1][2] This inhibition presents a potential therapeutic avenue for conditions associated with aberrant cholesterol metabolism, such as atherosclerosis. This document provides detailed application notes and protocols for the synthesis of Purpactin A derivatives and the investigation of their biological effects, with a focus on their role as ACAT inhibitors. While research has primarily centered on Purpactin A, the structures of Purpactin B and C have also been elucidated, offering further opportunities for analogue synthesis and biological screening.[1][3]

Data Presentation: Biological Activity of Purpactin A and Its Derivatives

The following table summarizes the quantitative data on the inhibitory activity of Purpactin A and its synthesized derivatives against ACAT. The IC50 values represent the concentration of the compound required to inhibit 50% of the ACAT enzyme activity.

| Compound | Modification | IC50 (µM) vs. Rat Liver Microsomal ACAT | Reference |

| Purpactin A | Natural Product | 121 - 126 | [2] |

| Penicillide (Deacetylated Purpactin A) | Deacetylation at C-1' | > 242 | [1] |

| 1'-O-Propionyl-penicillide | Propionylation at C-1' | 115 | [1] |

| 1'-O-n-Butyryl-penicillide | n-Butyrylation at C-1' | 112 | [1] |

| 1'-O-Isobutyryl-penicillide | Isobutyrylation at C-1' | 118 | [1] |

| 1'-O-n-Hexanoyl-penicillide | n-Hexanoylation at C-1' | > 221 | [1] |

| 11-O-Acetyl-penicillide | Acetylation at C-11 | > 232 | [1] |

| 1',11-O,O-Diacetyl-penicillide | Acetylation at C-1' and C-11 | 118 | [1] |

| 11-O-Tetrahydropyranyl-purpactin A | Tetrahydropyranyl protection at C-11 | 120 | [1] |

Note: The data indicates that a small acyl group at the C-1' position is important for potent ACAT inhibitory activity. Longer acyl chains at this position or acylation at the C-11 position tend to decrease or have a negligible effect on the inhibitory potency.[1]

Experimental Protocols

Protocol 1: Synthesis of Purpactin A Derivatives (Acylation of Penicillide)

This protocol describes a general method for the acylation of the C-1' and/or C-11 hydroxyl groups of penicillide (deacetylated Purpactin A), based on the chemical modifications described in the literature.[1]

Materials:

-

Penicillide (can be obtained by deacetylation of Purpactin A)

-

Anhydrous pyridine

-

Desired acyl chloride (e.g., propionyl chloride, n-butyryl chloride) or anhydride

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve penicillide in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride dropwise to the stirred solution. The molar equivalents of the acylating agent can be varied to target mono- or di-acylation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically a few hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired Purpactin A derivative.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized Purpactin A derivatives on ACAT activity using rat liver microsomes.

Materials:

-

Rat liver microsomes (prepared from fresh rat liver or commercially available)

-

[14C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA

-

Bovine serum albumin (BSA)

-

Cholesterol

-

Potassium phosphate buffer (pH 7.4)

-

Synthesized Purpactin A derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Microsome Preparation: If not commercially sourced, prepare rat liver microsomes by differential centrifugation of a liver homogenate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

-

Inhibitor Addition: Add the synthesized Purpactin A derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known ACAT inhibitor).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for a short period (e.g., 10 minutes).

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding TCA.

-

Extraction of Cholesteryl Esters: Extract the formed radiolabeled cholesteryl esters using an organic solvent mixture (e.g., chloroform:methanol).

-

Quantification: Separate the cholesteryl ester fraction, evaporate the solvent, and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and Downstream Cellular Effects

Inhibition of ACAT by Purpactin A derivatives is expected to have significant downstream effects on cellular cholesterol homeostasis. ACAT is a key enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets.[4] By blocking this process, Purpactin A analogues can increase the intracellular pool of free cholesterol. This can, in turn, trigger a cascade of cellular responses aimed at restoring cholesterol balance.

Experimental Workflow for Studying Purpactin A Derivatives

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of novel Purpactin A derivatives.

Conclusion

The synthesis and evaluation of Purpactin A derivatives offer a promising avenue for the development of novel ACAT inhibitors. The provided protocols and workflows serve as a foundational guide for researchers in this field. Further investigation into the structure-activity relationships and the precise downstream signaling effects of these compounds will be crucial for optimizing their therapeutic potential. The exploration of derivatives of this compound and C may also yield compounds with interesting and potent biological activities.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. III. Chemical modification of purpactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Purpactin B Concentration for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Purpactin B in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the purpactin class of natural products.[1] It is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesterol esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound is expected to increase the intracellular concentration of free cholesterol. There are two isoforms of ACAT, ACAT1 and ACAT2, which are expressed in different tissues and have distinct functions.[2]

Q2: What is a typical starting concentration for this compound in a cell-based assay?

Based on initial studies, this compound and its analogs (Purpactin A and C) have shown inhibitory activity against ACAT with IC50 values in the range of 121-126 µM in enzyme assays using rat liver microsomes.[1] For cell-based assays, a common starting point for screening ACAT inhibitors is in the micromolar range. Therefore, a concentration range of 10 µM to 100 µM is a reasonable starting point for your experiments. However, the optimal concentration will be cell-type and assay-dependent, requiring empirical determination.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

To determine the optimal concentration, a dose-response experiment is recommended. This typically involves treating your cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) and measuring the desired biological effect. The concentration that yields the desired effect with minimal cytotoxicity should be chosen for subsequent experiments.

Q4: What are the potential off-target effects of this compound?

While this compound is identified as an ACAT inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound if available, or using multiple, structurally distinct ACAT inhibitors to confirm that the observed phenotype is due to ACAT inhibition.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit ACAT in your specific cell type. | Perform a dose-response experiment with a wider concentration range, extending up to the low millimolar range if solubility permits. |

| Poor cell permeability: this compound may not be effectively entering the cells. | While information on this compound's permeability is limited, you can try to increase the incubation time or use a different cell line known to have good permeability to small molecules. | |

| Inactive compound: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound and verify its integrity if possible (e.g., by mass spectrometry). | |

| High cytotoxicity observed | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the maximum non-toxic concentration. Lower the concentration of this compound used in your experiments. |

| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments. | |

| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes. | Standardize your cell culture procedures, including seeding density, passage number, and growth conditions. |

| Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent results. | Prepare a large batch of stock solution and aliquot it for single use to minimize freeze-thaw cycles. Always vortex the solutions before use. |

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Whole-Cell ACAT Activity Assay

This protocol is adapted from established methods for measuring ACAT activity in intact cells using a fluorescent cholesterol analog.

Materials:

-

Cells of interest (e.g., J774 macrophages, HepG2)

-

This compound

-

NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

-

Cell culture medium and supplements

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

-

The following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with this compound for a predetermined time (e.g., 2-4 hours).

-

Prepare a working solution of NBD-cholesterol in cell culture medium.

-

Add the NBD-cholesterol solution to each well to a final concentration of 1 µg/mL.

-

Incubate the plate at 37°C for 4-6 hours.

-

Gently wash the cells twice with PBS.

-

Add PBS to each well and measure the fluorescence using a microplate reader.

-

Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and its Effect on the SREBP Pathway

Inhibition of ACAT by this compound leads to an accumulation of free cholesterol within the cell. This increase in intracellular free cholesterol is sensed by the SCAP/SREBP complex in the endoplasmic reticulum. The elevated cholesterol levels prevent the translocation of the SCAP/SREBP complex to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBP-2. The reduced levels of active SREBP-2 in the nucleus lead to a downregulation of its target genes, which are involved in cholesterol synthesis and uptake.

Caption: ACAT inhibition by this compound and its impact on the SREBP-2 signaling pathway.

Experimental Workflow for Assessing this compound's Effect on ACAT Activity and Cell Viability

This workflow outlines the key steps for optimizing this compound concentration in a cell-based assay.

Caption: A streamlined workflow for optimizing this compound concentration in cell-based assays.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Interference of Purpactin B in Fluorescence-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference caused by Purpactin B in fluorescence-based assays. The information is presented in a question-and-answer format to address specific issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

This compound is a natural product isolated from Penicillium purpurogenum. Chemically, it belongs to the class of organic compounds known as benzofurans, which contain a benzene ring fused to a furan ring.[1] Its structure includes multiple functional groups, such as ketones, esters, and hydroxyl groups, which contribute to its chemical properties and potential for assay interference.

Q2: Why might this compound interfere with fluorescence-based assays?

While direct studies on this compound's assay interference are not widely published, its chemical structure, containing phenolic and other reactive moieties, suggests it may behave similarly to other polyphenolic compounds that are known to interfere in bioassays.[2][3] Such compounds are often flagged as Pan-Assay Interference Compounds (PAINS). The primary mechanisms of interference for polyphenolic compounds include:

-

Aggregation: Many phenolic compounds can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes or sequester assay reagents, leading to false-positive or false-negative results.[4]

-

Redox Activity: The presence of phenol groups can lead to redox cycling and the generation of reactive oxygen species, which can interfere with assay components, particularly in assays that rely on redox-sensitive fluorophores or enzymes.[2][3][5][6]

-

Fluorescence Quenching or Enhancement: The compound itself may absorb light at the excitation or emission wavelengths of the fluorophore (inner filter effect) or directly interact with the fluorophore to quench its signal.[7][8][9]

-

Autofluorescence: Although less common, the compound itself might be fluorescent at the wavelengths used in the assay, leading to an artificially high signal.[7][8]

Q3: What are the common signs of assay interference by a compound like this compound?

Common indicators of assay interference include:

-

Irreproducible results between experiments.

-

A very steep dose-response curve.

-

Activity is highly sensitive to changes in buffer conditions, pH, or detergent concentration.

-

The compound shows activity across multiple, unrelated assays (promiscuous inhibition).

-

Discrepancies between results from different assay formats (e.g., fluorescence vs. absorbance).

Troubleshooting Guide

Problem: I am observing a significant decrease in my fluorescence signal in the presence of this compound.

This could be due to fluorescence quenching or the inner filter effect.

-

Step 1: Check for Inner Filter Effect.

-

Measure the absorbance spectrum of this compound at the concentration range used in your assay.

-

If there is significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is likely contributing.

-

Solution: If possible, switch to a fluorophore with red-shifted excitation and emission spectra to avoid the absorbance window of this compound.[7][8] Alternatively, mathematical corrections for the inner filter effect can be applied.

-

-

Step 2: Investigate Fluorescence Quenching.

-

Perform a control experiment with your fluorophore and this compound in the absence of the biological target.

-

A concentration-dependent decrease in fluorescence intensity suggests direct quenching.

-

Solution: Consider using a different fluorescent probe or an orthogonal assay that does not rely on fluorescence.

-

Problem: My fluorescence signal is unexpectedly high when I add this compound.

This may be caused by the autofluorescence of this compound.

-

Step 1: Measure the Autofluorescence of this compound.

-

In your assay buffer, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

-

Solution: If this compound is autofluorescent, subtract the signal from this compound-only wells from your experimental wells. For imaging-based assays, consider spectral unmixing if your instrument supports it. Using a red-shifted fluorophore may also help, as autofluorescence is often more pronounced at shorter wavelengths.[7]

-

Problem: The inhibitory activity of this compound is abolished or significantly reduced by the addition of a non-ionic detergent (e.g., Triton X-100).

This is a strong indicator that this compound is forming aggregates that are non-specifically inhibiting your target.[4]

-

Step 1: Perform a Detergent Counter-Screen.

-

Repeat your assay with and without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.

-

A significant loss of activity in the presence of the detergent suggests aggregation-based inhibition.

-

-

Step 2: Confirm Aggregation with Dynamic Light Scattering (DLS).

-

Use DLS to directly observe the formation of particles by this compound in your assay buffer at relevant concentrations.

-